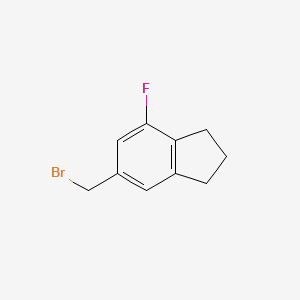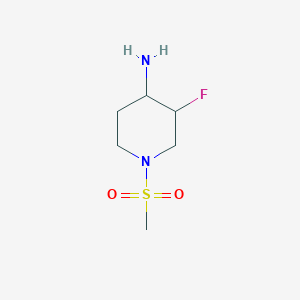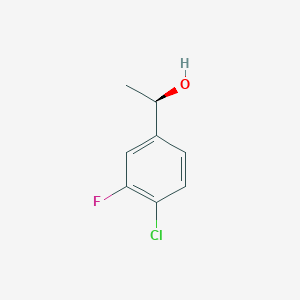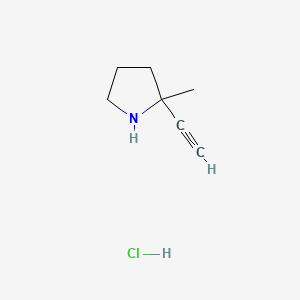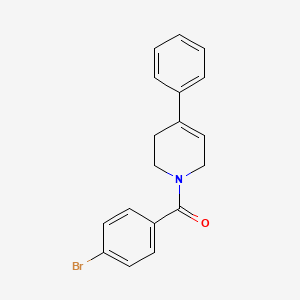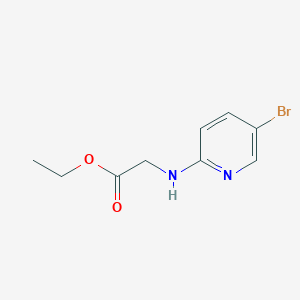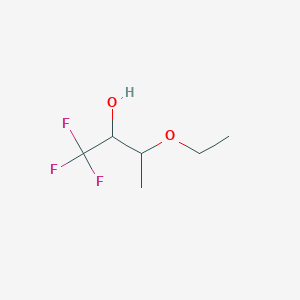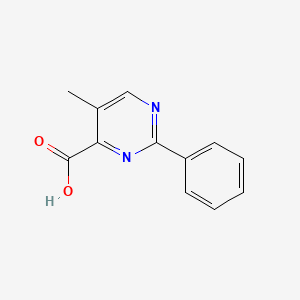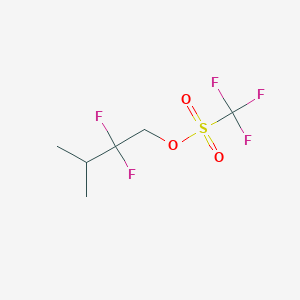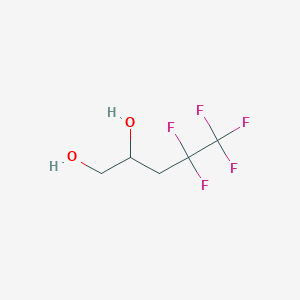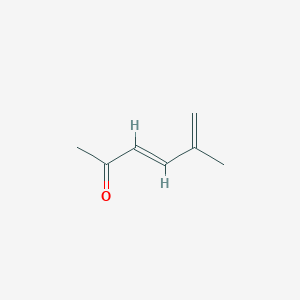
5-Methylhexa-3,5-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylhexa-3,5-dien-2-one is a chemical compound with the molecular formula C7H10O. It is a conjugated diene with a ketone functional group, making it an interesting subject for various chemical reactions and applications. This compound is known for its unique structure, which includes a methyl group attached to a hexadienone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexa-3,5-dien-2-one can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method includes the dehydrohalogenation of halogenated precursors under basic conditions to form the conjugated diene structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation or dehydrogenation steps, followed by purification through distillation or crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylhexa-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or alkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
5-Methylhexa-3,5-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 5-Methylhexa-3,5-dien-2-one involves its interaction with various molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are important in organic synthesis. Additionally, its ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Hexa-3,5-dien-2-one: Similar structure but lacks the methyl group.
Cyclohex-2-enone: Contains a conjugated diene and a ketone group but has a cyclic structure.
1,3-Butadiene: A simpler conjugated diene without the ketone group
Uniqueness
5-Methylhexa-3,5-dien-2-one is unique due to its specific combination of a conjugated diene and a ketone functional group, along with a methyl substituent. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C7H10O |
|---|---|
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
(3E)-5-methylhexa-3,5-dien-2-one |
InChI |
InChI=1S/C7H10O/c1-6(2)4-5-7(3)8/h4-5H,1H2,2-3H3/b5-4+ |
Clave InChI |
XUUGSSQXYWMELT-SNAWJCMRSA-N |
SMILES isomérico |
CC(=C)/C=C/C(=O)C |
SMILES canónico |
CC(=C)C=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


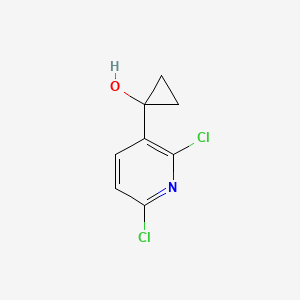

![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)
